molecular formula C21H23N3O4S B2548850 N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide CAS No. 2034405-59-7

N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide

Cat. No. B2548850
CAS RN: 2034405-59-7
M. Wt: 413.49
InChI Key: KYTNNBZDQLOVQO-UHFFFAOYSA-N
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Description

The compound appears to be a derivative of benzenesulfonamide with potential biological activity. While the specific compound is not directly mentioned in the provided papers, similar sulfonamide derivatives have been synthesized and evaluated for various biological activities, including antidiabetic, cytotoxic, and anti-tumor properties . These compounds often feature a benzenesulfonamide moiety linked to different heterocyclic and aromatic systems, which can significantly influence their biological activity and interactions with biological targets.

Synthesis Analysis

The synthesis of related benzenesulfonamide derivatives typically involves multi-step reactions starting from substituted benzaldehydes or other aromatic compounds. For instance, compounds with antidiabetic activity were synthesized from substituted 1,3-benzothiazol-2-yl derivatives . Another study reported the synthesis of benzenesulfonamides starting from 2-(4-substitutedbenzylidene)-2,3-dihydro-1H-inden-1-one and 4-hydrazinobenzenesulfonamide . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. For example, the planarity between the pyrazole and benzenesulfonamide rings and the dihedral angles between terminal rings can influence the binding to biological targets . The intramolecular hydrogen bonding and other non-covalent interactions also play a significant role in stabilizing the molecular conformation, which is essential for the interaction with enzymes or receptors .

Chemical Reactions Analysis

Benzenesulfonamide derivatives can participate in various chemical reactions, depending on their functional groups. The presence of hydroxy, methoxy, and amino groups can lead to hydrogen bond formation, which is critical for the biological activity of these compounds . Moreover, the reactivity of these functional groups can be exploited in further chemical modifications to enhance the biological properties or to label the compounds with isotopes for imaging purposes, as seen in the synthesis of a PET radioligand .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like methoxy or hydroxy groups can affect these properties and, consequently, the pharmacokinetic profile of the compounds. The crystal packing and supramolecular interactions observed in the solid state can provide insights into the compound's behavior in different environments .

Scientific Research Applications

Photodynamic Therapy for Cancer Treatment

A study by Pişkin et al. (2020) synthesizes new zinc phthalocyanines substituted with benzenesulfonamide derivative groups, showcasing properties useful for photodynamic therapy (PDT). These compounds possess high singlet oxygen quantum yield, essential for Type II photodynamic therapy mechanisms, suggesting their potential in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).

Herbicidal Activity

Eussen et al. (1990) describe N-(2-pyrazolin-1-ylformyl) benzenesulfonamides as a new group of compounds with significant herbicidal activity, especially as post-emergence agents against dicotyledonous weed species. This work highlights the potential agricultural applications of such compounds, providing a new approach to weed control (Eussen, Thus, Wellinga, & Stork, 1990).

Synthesis and Bioactivity of Sulfonamides

Research by Gul et al. (2016) involves the synthesis of new 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides, which were examined for their cytotoxicity and potential as carbonic anhydrase inhibitors. This study adds to the understanding of sulfonamides' roles in medicinal chemistry, particularly regarding their cytotoxic activities and enzyme inhibition capabilities (Gul et al., 2016).

Antimicrobial Agents

Abbas et al. (2017) explore the synthesis of new sulfonamide derivatives as antimicrobial agents. This study underlines the versatility of sulfonamide compounds in developing new antimicrobials, highlighting their importance in addressing resistant bacterial strains (Abbas, Abd El-Karim, & Abdelwahed, 2017).

properties

IUPAC Name

N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-4-pyrazol-1-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S/c1-28-18-7-10-20-16(14-18)4-2-11-21(20,25)15-23-29(26,27)19-8-5-17(6-9-19)24-13-3-12-22-24/h3,5-10,12-14,23,25H,2,4,11,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYTNNBZDQLOVQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(CCC2)(CNS(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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